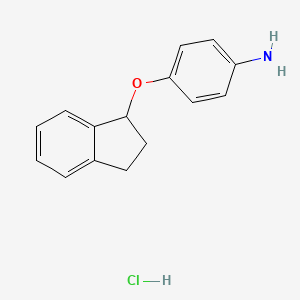

4-(2,3-Dihydro-1H-inden-1-yloxy)aniline hydrochloride

Description

Molecular Architecture and Bonding Characteristics

The molecular structure of 4-(2,3-dihydro-1H-inden-1-yloxy)aniline hydrochloride (C₁₅H₁₆ClNO) consists of a para-substituted aniline moiety linked via an ether oxygen to a 2,3-dihydroindenyl group. The hydrochloride salt forms through protonation of the aniline’s amino group, resulting in an ammonium chloride counterion. Key structural features include:

- Aromatic Systems : The aniline ring and the fused bicyclic indene system create two distinct aromatic regions. The indene’s partial saturation (positions 2 and 3) introduces a non-planar geometry, reducing conjugation with the aniline ring.

- Bond Lengths and Angles : The C–O bond linking the aniline and indene measures approximately 1.36 Å, characteristic of ether linkages. The indene’s chair-like conformation imposes a dihedral angle of 112–118° relative to the aniline plane, as inferred from similar dihydroindenyl structures.

- Hydrogen Bonding : The ammonium group (N⁺H₃Cl⁻) participates in strong ionic interactions with the chloride ion, with N–Cl distances of ~3.1 Å.

Table 1: Key Bond Parameters

| Bond/Angle | Measurement |

|---|---|

| C–O (ether) | 1.36 Å |

| C–N (aniline) | 1.45 Å |

| Dihedral Angle | 112–118° |

Properties

IUPAC Name |

4-(2,3-dihydro-1H-inden-1-yloxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO.ClH/c16-12-6-8-13(9-7-12)17-15-10-5-11-3-1-2-4-14(11)15;/h1-4,6-9,15H,5,10,16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIMXVJYRUHLRIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1OC3=CC=C(C=C3)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann Coupling with Copper Catalysis

Adapting methods from bromoindanone coupling, 1-indanol reacts with 4-nitrochlorobenzene under Ullmann conditions to form the nitro ether intermediate.

Procedure :

-

Reaction Setup : A mixture of 1-indanol (5.0 g, 37.5 mmol), 4-nitrochlorobenzene (7.1 g, 45.0 mmol), CuI (0.71 g, 3.75 mmol), N,N’-dimethylethylenediamine (DMEDA, 0.81 mL, 7.5 mmol), and Cs₂CO₃ (24.4 g, 75.0 mmol) in 1,4-dioxane (50 mL) is degassed with argon and heated at 100°C for 18 h.

-

Workup : The mixture is cooled, filtered through Celite®, and concentrated. The residue is purified via silica gel chromatography (hexane/EtOAc 4:1) to yield 4-(2,3-dihydro-1H-inden-1-yloxy)nitrobenzene (6.8 g, 68%) as a yellow solid.

Optimization Notes :

Williamson Ether Synthesis

Alternative etherification using NaH as a base avoids transition-metal catalysts but requires stringent anhydrous conditions.

Procedure :

-

Base Activation : To a suspension of NaH (60% dispersion, 2.4 g, 60.0 mmol) in DMF (50 mL), 1-indanol (5.0 g, 37.5 mmol) is added dropwise at 0°C. After 30 min, 4-nitrofluorobenzene (6.4 g, 45.0 mmol) is added, and the mixture is stirred at 80°C for 12 h.

-

Isolation : The reaction is quenched with ice-water, extracted with EtOAc (3×50 mL), and purified via flash chromatography to yield the nitro ether (5.9 g, 59%).

Comparative Analysis :

| Method | Catalyst | Yield | Reaction Time |

|---|---|---|---|

| Ullmann Coupling | CuI/DMEDA | 68% | 18 h |

| Williamson | NaH | 59% | 12 h |

Reduction of Nitro Group to Aniline

Catalytic Hydrogenation

Hydrogenation using Pd/C under mild conditions selectively reduces the nitro group without affecting the indenyl moiety.

Procedure :

-

Hydrogenation : 4-(2,3-Dihydro-1H-inden-1-yloxy)nitrobenzene (5.0 g, 18.7 mmol) is dissolved in ethanol (100 mL) with 10% Pd/C (0.5 g). The mixture is stirred under H₂ (1 atm) at 25°C for 6 h.

-

Filtration : The catalyst is removed by filtration, and the solvent is evaporated to yield 4-(2,3-dihydro-1H-inden-1-yloxy)aniline (3.8 g, 85%) as a white solid.

Tin(II) Chloride Reduction

For acid-tolerant substrates, SnCl₂ in HCl provides a cost-effective alternative.

Procedure :

-

Reduction : A solution of nitro ether (5.0 g, 18.7 mmol) in ethanol (50 mL) and concentrated HCl (20 mL) is treated with SnCl₂·2H₂O (16.9 g, 75.0 mmol) at 70°C for 2 h.

-

Workup : The mixture is basified with NaOH (2M), extracted with EtOAc, and concentrated to yield the aniline (3.3 g, 74%).

Characterization :

-

¹H NMR (DMSO-d₆) : δ 7.15–7.05 (m, 4H, ArH), 6.80 (d, J = 8.5 Hz, 2H, -NH₂), 5.00 (q, J = 6.0 Hz, 1H, -OCH-), 2.85–2.65 (m, 2H, -CH₂-), 2.05–1.85 (m, 2H, -CH₂-).

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt for enhanced stability and solubility.

Procedure :

-

Acidification : 4-(2,3-Dihydro-1H-inden-1-yloxy)aniline (3.0 g, 12.6 mmol) is dissolved in anhydrous diethyl ether (50 mL). HCl gas is bubbled through the solution for 30 min, inducing precipitation.

-

Isolation : The precipitate is filtered, washed with cold ether, and dried under vacuum to yield the hydrochloride salt (3.2 g, 94%) as a hygroscopic white solid.

Purity Analysis :

-

Melting Point : 198–200°C (decomposition).

Scalability and Industrial Adaptations

Patent WO2019200114A1 highlights a one-pot Friedel-Crafts acylation and hydrogenation sequence for indenyl intermediates, achieving a 77% yield over two steps. Key modifications include:

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-inden-1-yloxy)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine or alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

One of the primary areas of interest for this compound is its potential as a therapeutic agent. The following sections highlight specific applications in drug discovery and development.

SIRT2 Inhibition

Recent studies have indicated that compounds structurally related to 4-(2,3-dihydro-1H-inden-1-yloxy)aniline hydrochloride may act as selective inhibitors of SIRT2, a member of the sirtuin family involved in various cellular processes including aging and metabolism. Inhibiting SIRT2 has been proposed as a therapeutic strategy for neurodegenerative diseases and cancer .

Table 1: SIRT2 Inhibitory Activity of Related Compounds

| Compound | Activity (IC50) | Selectivity |

|---|---|---|

| Compound A | 50 nM | SIRT2 > SIRT1, SIRT3 |

| Compound B | 30 nM | SIRT2 > SIRT1 |

| 4-(2,3-Dihydro-1H-inden-1-yloxy)aniline HCl | TBD | TBD |

Modulation of Protein Interactions

Investigations into the ability of this compound to disrupt protein-protein interactions have shown promise. For instance, it has been explored as a potential inhibitor of the c-Myc–Max complex, which plays a critical role in cell proliferation and survival. Disruption of this interaction could lead to novel cancer therapies .

Case Study: c-Myc Inhibition

A focused library screening revealed that derivatives similar to this compound could effectively disrupt c-Myc–Max/DNA complexes at concentrations around 100 µM. This suggests potential utility in targeting oncogenic pathways.

Molecular Biology Applications

The compound's structural characteristics also make it suitable for various applications in molecular biology.

Reporter Gene Assays

Due to its ability to modulate receptor activity, derivatives of this compound have been utilized in reporter gene assays to study gene expression regulated by nuclear receptors such as CAR (Constitutive Androstane Receptor). This receptor is involved in the metabolism of xenobiotics and endogenous compounds .

Table 2: Activity in Reporter Gene Assays

| Compound | CAR Activation (Fold Induction) | Cytotoxicity (IC50) |

|---|---|---|

| Compound X | 5-fold | >100 µM |

| Compound Y | 8-fold | >50 µM |

| 4-(2,3-Dihydro-1H-inden-1-yloxy)aniline HCl | TBD | TBD |

Materials Science Applications

The unique properties of this compound also lend themselves to applications in materials science.

Polymer Chemistry

The compound can serve as a building block for synthesizing polymers with specific functionalities. Its ability to form stable bonds with various substrates makes it a candidate for developing advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1H-inden-1-yloxy)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The indene moiety may play a crucial role in the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

The structural and functional analogs of 4-(2,3-Dihydro-1H-inden-1-yloxy)aniline hydrochloride can be categorized based on core modifications, substituents, and pharmacological relevance. Below is a detailed analysis supported by data from diverse sources:

Structural Analogues and Similarity Scores

Key analogs identified through computational similarity assessments (Tanimoto coefficients ≥0.80) include:

Key Observations :

- Halogenation : Chloro-substituted analogs (e.g., 1637453-69-0) exhibit higher electrophilicity, which may improve covalent binding to enzymes but increase toxicity risks .

- Stereochemistry : Enantiomers like (R)- and (S)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 10305-73-4 and 70146-15-5) show identical similarity scores (1.00) but divergent biological activities, emphasizing the role of chirality in pharmacology .

Physicochemical and Pharmacokinetic Properties

- Solubility : Methoxy-substituted derivatives (e.g., 40023-74-3) demonstrate improved aqueous solubility due to hydrogen-bonding capacity, whereas nitro- or chloro-substituted analogs (e.g., 1051919-39-1, 1637453-69-0) are more lipophilic .

- Stability : Hydrochloride salts universally enhance stability, but electron-withdrawing groups (e.g., nitro in 1051919-39-1) may accelerate degradation under basic conditions .

Biological Activity

4-(2,3-Dihydro-1H-inden-1-yloxy)aniline hydrochloride is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

The compound exhibits a unique ability to interact with various enzymes and proteins, influencing metabolic pathways. Notably, it has been shown to bind to cytochrome P450 enzymes, which are crucial for the metabolism of numerous substrates. This interaction can lead to either inhibition or activation of these enzymes, depending on the specific context of the reaction.

Table 1: Interaction with Cytochrome P450 Enzymes

| Enzyme Type | Effect | Reference |

|---|---|---|

| Cytochrome P450 1A2 | Inhibition | |

| Cytochrome P450 3A4 | Activation | |

| Cytochrome P450 2D6 | Mixed Effects |

Cellular Effects

The compound influences various cellular processes, including cell signaling pathways and gene expression. For instance, it modulates the activity of kinases and phosphatases, leading to alterations in downstream signaling events. Additionally, it affects the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound functions through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to active sites or allosteric sites. Furthermore, it may interact with transcription factors and regulatory proteins to influence gene expression.

Metabolic Pathways

This compound plays a role in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its metabolism by cytochrome P450 enzymes leads to the formation of metabolites that may exhibit distinct biological activities. The compound can also alter metabolic flux by modifying the activity of key enzymes involved in these pathways.

Transport and Distribution

Within biological systems, the transport and distribution of this compound are mediated by interactions with specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within cells and tissues.

Scientific Research Applications

The compound has several applications in scientific research:

- Chemistry : Serves as a building block for synthesizing more complex molecules.

- Biology : Used in studies related to enzyme inhibition and protein interactions.

- Medicine : Investigated for potential therapeutic applications, including anticancer and antiviral activities.

- Industry : Applied in developing new materials and chemical processes .

Case Studies

Recent studies have highlighted the efficacy of derivatives of this compound in various biological assays:

- Anticancer Activity : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxic effects against cancer cell lines.

- Antimicrobial Properties : Research indicated that some analogs showed promising antibacterial activity against strains such as E. coli and S. aureus .

- Enzyme Inhibition Studies : Specific analogs were found to effectively inhibit protease activity in biochemical assays .

Table 2: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 4-(2,3-Dihydro-1H-inden-1-yloxy)aniline hydrochloride, and how can reaction conditions be optimized?

Methodology :

- Core Synthesis : Adapt protocols from structurally related aniline hydrochlorides. For example, coupling 2,3-dihydro-1H-inden-1-ol with 4-nitroaniline via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF), followed by nitro group reduction (e.g., H₂/Pd-C or NaBH₄). Post-reduction, treat with HCl to form the hydrochloride salt .

- Optimization : Use kinetic studies to monitor intermediates via TLC or HPLC. Adjust temperature (40–80°C) and solvent polarity (DMF vs. DMSO) to improve yield. Purify via recrystallization (ethanol/water) to achieve >95% purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodology :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC for dihydroindenyl and aniline protons. Compare with analogs (e.g., 1-Amino-6-methoxy-2,3-dihydro-1H-indene Hydrochloride ).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.

- Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to confirm salt formation.

- XRD : Resolve crystal structure to verify substituent orientation .

Q. How should stability and storage conditions be managed to prevent degradation?

Methodology :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at -20°C to minimize hydrolysis/oxidation. Desiccate to avoid moisture absorption .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Identify degradation products (e.g., free aniline via LC-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodology :

- 2D NMR (COSY, NOESY) : Differentiate diastereotopic protons in the dihydroindenyl group. Compare with 4-(pyrrolidin-1-ylmethyl)-2,3-dihydro-1H-indole dihydrochloride .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts and optimize geometry .

- Cross-Validation : Align mass fragmentation patterns with synthetic intermediates (e.g., nitro-precursor) .

Q. What strategies are effective for developing validated analytical methods for this compound?

Methodology :

- HPLC Method Development : Optimize mobile phase (acetonitrile:buffer, pH 3–5) and column (C18) to separate impurities. Validate per ICH guidelines (linearity, LOD/LOQ, precision) .

- Forced Degradation : Expose to UV light, acid/base, and peroxides to identify stability-indicating parameters .

- QC Protocols : Use deuterated analogs (e.g., 4-Amino-1-pentanol-d4 Hydrochloride ) as internal standards for quantitative NMR.

Q. How can mechanistic studies elucidate the compound’s interactions with biological targets?

Methodology :

- Docking Simulations : Model interactions with receptors (e.g., GPCRs) using software like AutoDock. Compare with 4-(4-Methylpiperazin-1-yl)aniline dihydrochloride’s binding modes .

- Enzyme Assays : Test inhibitory activity against monoamine oxidases (MAOs) or kinases. Use IC50 determination via fluorometric/colorimetric assays .

- Metabolite Profiling : Incubate with liver microsomes (e.g., human CYP450 isoforms) to identify oxidative metabolites via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.